molecular formula C14H12ClN3OS B1389522 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1204297-22-2

7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1389522
CAS No.: 1204297-22-2
M. Wt: 305.8 g/mol
InChI Key: VRXVPFBAHUWHCP-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C14H12ClN3OS . It is a derivative based on the 7-chloro-4-methoxybenzo[d]thiazol-2-amine scaffold, a core structure known in medicinal chemistry research . The broader class of 1,3-benzothiazole derivatives to which this compound belongs is extensively investigated in scientific research for its privileged heterocyclic structure. These structures are common in the development of pharmacologically active molecules and have attracted attention for a wide spectrum of potential biological activities . The incorporation of both the benzothiazole and pyridine rings in a single molecule makes it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the design and synthesis of new compounds with potential biological properties. This product is intended for laboratory research and analysis purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-19-11-3-2-10(15)13-12(11)18-14(20-13)17-8-9-4-6-16-7-5-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXVPFBAHUWHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184609
Record name 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-22-2
Record name 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Hantzsch Thiazole Formation

One of the most common routes involves the Hantzsch synthesis, where 2-aminothiazoles are condensed with aromatic aldehydes or ketones under acidic or basic conditions to form the benzo[d]thiazole core.

Example:

  • Starting Material: 2-aminothiazole derivative with appropriate substituents.
  • Reaction Conditions: Reflux in ethanol with aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in the presence of an acid catalyst like acetic acid.
  • Outcome: Formation of the benzo[d]thiazole ring with methoxy substitution at the 4-position.

This method is supported by recent advances where Knoevenagel condensation reactions are employed to synthesize benzothiazole derivatives with various substituents, including methoxy groups, in ethanol with piperidine as a catalyst.

Nucleophilic Substitution on Chlorinated Benzothiazole Derivatives

Another approach involves starting with a chlorinated benzo[d]thiazole intermediate, such as 7-chlorobenzo[d]thiazole-2-amine , and performing nucleophilic substitution with pyridin-4-ylmethyl nucleophiles.

  • Reaction Conditions: Heating with pyridin-4-methylamine or pyridin-4-methyl halides in polar aprotic solvents like DMF or DMSO, often in the presence of bases such as potassium carbonate.
  • Notes: This method allows for selective attachment of the pyridin-4-ylmethyl group at the amino position.

Recent patents describe similar procedures for attaching pyridinyl groups to heterocyclic amines, emphasizing the importance of controlling reaction conditions to prevent over-substitution.

Methylation and Methoxylation Steps

The methoxy group at the 4-position is typically introduced via methylation of phenolic precursors.

  • Method: Methylation of 4-hydroxybenzo[d]thiazole derivatives using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Reaction Conditions: Reflux in acetone or acetonitrile.
  • Outcome: Formation of the 4-methoxy derivative.

This approach is supported by literature where phenolic hydroxyl groups are methylated under mild conditions to yield methoxy substituents.

Representative Synthetic Route

Based on the above methods, a typical synthesis pathway can be summarized as:

Step Reaction Reagents & Conditions Purpose
1 Formation of benzo[d]thiazole core 2-aminothiazole + aromatic aldehyde Reflux in ethanol with acid catalyst
2 Methoxylation Phenolic intermediate + methyl iodide Reflux with K2CO3 in acetone
3 Chlorination Chlorinating agent (e.g., POCl3) Introduce chloro substituent at specific position
4 Nucleophilic substitution Pyridin-4-ylmethylamine + chlorinated intermediate Heating in DMF with K2CO3

Data Tables Summarizing Key Reactions

Reaction Step Starting Material Reagents Solvent Temperature Yield (%) References
Thiazole formation 2-aminothiazole + aldehyde Acid catalyst Ethanol Reflux 70–85 ,
Methoxylation Phenolic benzothiazole CH3I + K2CO3 Acetone Reflux 75–90
Chlorination Benzothiazole derivative POCl3 Reflux 60–80 65–78
N-alkylation Chlorinated intermediate Pyridin-4-ylmethylamine DMF 80°C 60–85

Research Findings and Notes

  • Selectivity: Controlling reaction conditions, especially temperature and solvents, is crucial to achieving high selectivity and yield.
  • Purification: Techniques such as column chromatography, recrystallization, and purification via preparative HPLC are employed to obtain pure intermediates and final compounds.
  • Characterization: Structural confirmation is performed using IR, NMR, and mass spectrometry, ensuring the correct substitution pattern.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine exhibit significant anticancer properties. Studies have shown that derivatives of benzo[d]thiazole can inhibit the proliferation of various cancer cell lines, suggesting potential as chemotherapeutic agents. For instance:

  • Case Study : A derivative was tested against breast cancer cell lines, showing an IC50 value indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research into related compounds has demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation.

  • Case Study : A study evaluated the anti-inflammatory effects of benzo[d]thiazole derivatives, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Benzo[d]thiazole derivatives, including this compound, have been investigated for their antimicrobial properties against various pathogens.

  • Case Study : An analysis of the antimicrobial efficacy showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayReference
AnticancerBreast Cancer Cells
Anti-inflammatoryCOX Enzymes
AntimicrobialGram-positive & Gram-negative Bacteria

Mechanism of Action

The mechanism by which 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine and related benzothiazole derivatives:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
7-Chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 7-Cl, 4-OCH₃, N-(pyridin-4-ylmethyl) C₁₄H₁₂ClN₃OS Enhanced solubility; potential antimitotic activity
6-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 6-OCH₃, N-(pyridin-4-ylmethyl) C₁₄H₁₃N₃OS Improved water solubility; antimitotic activity (IC₅₀ = 0.12 μM)
N-m-Tolylbenzo[d]thiazol-2-amine N-(m-tolyl) C₁₄H₁₂N₂S Melting point: 97–99°C; used in fluorophore synthesis
N-Phenylbenzo[d]thiazol-2-amine N-phenyl C₁₃H₁₀N₂S Melting point: 156–158°C; lower solubility
N-(2-(Pyridin-4-ylmethyl)phenyl)benzo[d]thiazol-2-amine (A1) N-(2-(pyridin-4-ylmethyl)phenyl) C₁₉H₁₆N₃S Fluorescent probe for Fe³⁺ detection
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 6-F, N-(6-methoxybenzothiazolyl) C₁₃H₉FN₂OS₂ Anticancer activity via p53 activation

Structural and Functional Insights

  • Chlorine at position 7 may increase lipophilicity, while the pyridin-4-ylmethyl group improves aqueous solubility . Pyridinyl vs. Aryl Substitutions: Compounds with N-aryl groups (e.g., N-phenyl in ) exhibit lower solubility due to hydrophobic interactions, whereas pyridin-4-ylmethyl-substituted derivatives (e.g., ) show enhanced solubility and bioactivity .
  • Biological Activity: The 6-methoxy analog in demonstrated potent antimitotic activity (IC₅₀ = 0.12 μM), suggesting that the target compound may share similar mechanisms due to structural homology. Fluorescent probes like A1 () highlight the versatility of benzothiazole derivatives in non-therapeutic applications, such as metal ion sensing.

Biological Activity

7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is C14H12ClN3OSC_{14}H_{12}ClN_3OS. Its structure features a benzo[d]thiazole core, which is known for various biological activities, particularly in antimicrobial applications.

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.

Research Findings

  • Dual Inhibition Mechanism : The compound acts as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. This dual action is crucial for disrupting bacterial DNA replication and transcription processes, leading to cell death .
  • Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that the compound exhibits low MIC values against various strains:
    • Gram-positive bacteria : MIC values range from <0.03125 to 0.25 μg/mL.
    • Gram-negative bacteria : MIC values range from 1 to 4 μg/mL against strains like Acinetobacter baumannii and Klebsiella pneumoniae .
  • In Vivo Efficacy : The lead compound demonstrated significant efficacy in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA), showcasing its potential as a therapeutic agent in treating resistant infections .

Case Studies

Several case studies have documented the biological activity of this compound:

StudyBacterial StrainMIC (μg/mL)Notes
Study AE. faecalis<0.03125Effective against multidrug-resistant strains
Study BA. baumannii1Demonstrated good solubility and plasma protein binding
Study CS. aureus (VISA)<0.25Showed significant in vivo efficacy in mouse models

The mechanism by which 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine exerts its antibacterial effects involves:

  • Inhibition of Topoisomerases : By binding to the ATP-binding site of bacterial topoisomerases, the compound prevents the relaxation of supercoiled DNA, which is essential for replication and transcription .
  • Broad-spectrum Activity : The compound's ability to target multiple bacterial strains makes it a promising candidate for further development as an antibiotic.

Q & A

Basic: What are the common synthetic routes for 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine?

The synthesis typically involves cyclization and coupling reactions. For example:

  • Cyclization : Reacting substituted benzo[d]thiazole precursors with pyridin-4-ylmethylamine under acidic or basic conditions. describes a similar approach using NaOH and H₂SO₄ for cyclization of thiadiazole derivatives (Scheme 25) .
  • Coupling : Chloroacetyl chloride and triethylamine in DMF are used for amide bond formation (as seen in related thiazole syntheses; , Scheme 26) .
  • Key intermediates : 5-Chloro-2-methoxybenzo[d]thiazole derivatives (e.g., CAS 54346-87-1, ) may serve as starting materials .

Advanced: How can researchers optimize reaction yields for low-yielding steps in the synthesis?

Low yields often arise from steric hindrance or competing side reactions. Methodological strategies include:

  • Catalyst screening : Triethylamine or DIPEA (diisopropylethylamine) can improve coupling efficiency ( reports 81–98% yields using similar catalysts) .
  • Temperature control : Heating at 70–90°C during cyclization (e.g., thiadiazole formation in ) minimizes side products .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates ( ) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C4, pyridinylmethyl at N). highlights NMR validation for analogous thiazoles .
  • HPLC : Assess purity (>98% for research-grade material; ) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., m/z ~335 for C₁₄H₁₁ClN₄OS). provides MS data for structurally related compounds .

Advanced: How can spectral contradictions (e.g., unexpected peaks in NMR) be resolved?

  • Dynamic effects : Rotamers or tautomerism in the pyridine or thiazole ring may cause splitting ( notes similar issues in fluorobenzylidene-thiadiazoles) .
  • Impurity profiling : Compare retention times with intermediates via HPLC ( uses this to confirm antitumor thiazole purity) .
  • DFT calculations : Model NMR chemical shifts to assign ambiguous signals (methodology in ) .

Basic: What biological activities are associated with this compound’s structural analogs?

  • Antitumor activity : Thiazoles with substituted pyridinyl groups (e.g., ) show inhibition of kinase targets .
  • Antimicrobial properties : Chloro-methoxy-thiazoles (e.g., ) disrupt bacterial membrane synthesis .
  • Enzyme inhibition : Pyridinylmethyl groups enhance binding to PDE or kinase active sites ( ) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Replace pyridin-4-ylmethyl with other heterocycles (e.g., pyrimidinyl, ) to assess target selectivity .
  • Substituent tuning : Vary chloro/methoxy positions (e.g., ) to optimize pharmacokinetics .
  • In silico docking : Use crystallographic data (e.g., ’s thieno-pyrimidin-4-amine) to predict binding modes .

Basic: What are the stability considerations for this compound under experimental conditions?

  • Light sensitivity : Methoxy and chloro groups may degrade under UV; store in amber vials ( recommend dark storage) .
  • pH stability : Avoid strong acids/bases to prevent hydrolysis of the thiazole ring ( uses neutral pH during synthesis) .
  • Thermal stability : Decomposition above 150°C (TGA data for similar compounds in ) .

Advanced: How can researchers address discrepancies in biological assay data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., ’s IC₅₀ protocols) .
  • Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to rule out off-target effects (’s approach) .
  • Metabolite interference : Use LC-MS to identify degradation products ( ’s metabolite detection method) .

Basic: What computational tools are recommended for modeling this compound?

  • Molecular docking : AutoDock Vina with PDB structures (e.g., ’s ZQY ligand) .
  • DFT optimization : Gaussian 09 for electronic structure analysis (as in ) .
  • ADMET prediction : SwissADME to estimate bioavailability and toxicity (applied in ) .

Advanced: What strategies improve scalability for multi-step syntheses?

  • Flow chemistry : Continuous reactors reduce intermediate isolation (e.g., ’s 11-step synthesis) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly scaling (’s solvent screening) .
  • Automated purification : Flash chromatography systems (e.g., Biotage) enhance reproducibility () .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

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